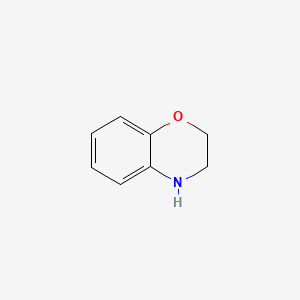

3,4-Dihydro-2H-1,4-benzoxazine

Overview

Description

3,4-Dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Benzomorpholine, also known as 3,4-dihydro-2H-benzo[b][1,4]oxazine or 3,4-Dihydro-2H-1,4-benzoxazine, has been identified as an inhibitor of the enzyme EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone lysine methyltransferase that plays a crucial role in cancer aggressiveness, metastasis, and prognosis .

Mode of Action

It has been suggested that benzomorpholine can reduce the expression of ezh2 in intact cells . This interaction with EZH2 and the resulting changes could potentially influence the progression of diseases such as cancer .

Biochemical Pathways

EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the methylation of histone 3 lysine 27 (H3K27) . This methylation is an epigenetic mark that leads to the transcriptional repression and silencing of target genes . By inhibiting EZH2, Benzomorpholine could potentially affect these biochemical pathways and their downstream effects .

Result of Action

The inhibition of EZH2 by Benzomorpholine can lead to a reduction in EZH2 expression in cells . This could potentially result in cell arrest in the G2/M phase . The molecular and cellular effects of Benzomorpholine’s action could therefore have significant implications for the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of Benzomorpholine could be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Specific studies on the influence of environmental factors on the action of benzomorpholine are currently lacking .

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions, particularly as an allosteric enhancer of agonist activity at the A1 adenosine receptor . It interacts with various enzymes, proteins, and other biomolecules, enhancing their activity. For instance, it has been found to interact with benzoylthiophenes, which are known to enhance the activity of the A1 adenosine receptor . This interaction is crucial for its role in pharmaceutical applications, particularly in enhancing the efficacy of certain drugs.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce intracellular calcium concentration by blocking voltage-dependent calcium channels and inhibiting intracellular calcium release . This action results in smooth muscle relaxation and anti-spasmodic effects, making it valuable in treating conditions like hypertension and asthma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an allosteric enhancer at the A1 adenosine receptor, which involves binding to specific sites on the receptor to enhance its activity . Additionally, it has been found to inhibit human DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition is achieved through binding interactions that prevent the enzyme from performing its function, thereby affecting gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to result in sustained inhibition of certain cellular functions, highlighting its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance the activity of certain receptors and enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased intracellular calcium concentration and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to affect metabolic flux and metabolite levels, particularly in pathways related to calcium signaling and adenosine receptor activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters that facilitate its uptake and distribution to target tissues . This localization is crucial for its therapeutic effects, as it ensures that the compound reaches the intended sites of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to these specific locations, enhancing its efficacy and reducing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine can be achieved through several methods. One efficient synthesis involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by copper(I)-catalyzed intramolecular C-N cyclization . Another method includes the use of chiral bisphosphorus ligand WingPhos, which enables a regio- and enantioselective palladium-catalyzed tandem allylic substitution .

Industrial Production Methods: Industrial production of this compound often employs high-throughput mechanochemistry. This method involves a one-pot three-component reaction using a multiposition jar milling system, allowing for the simultaneous processing of multiple samples . Additionally, microwave irradiation in solvent-free conditions has been utilized to synthesize benzoxazine derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in regioselective O-alkylation reactions with 2-bromoalkanoates to form acyclic intermediates, which then undergo intramolecular amidation to yield 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, copper(I) catalysts, and chiral phosphoric acids. Reaction conditions often involve mild temperatures and the use of specific ligands to achieve high enantioselectivity .

Major Products: The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Comparison with Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazine can be compared with other similar compounds, such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines and 3,4-dihydro-2H-1,3-benzoxazines . These compounds share structural similarities but differ in their biological activities and applications. For instance, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines are known for their role as pancreatic β-cell KATP channel openers, while 3,4-dihydro-2H-1,3-benzoxazines exhibit significant antifungal and antibacterial properties .

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLORWPBJZEGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342856 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-53-5 | |

| Record name | Benzomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,4-dihydro-2H-1,4-benzoxazine is C8H9NO, and its molecular weight is 135.16 g/mol.

A: Researchers commonly utilize a variety of spectroscopic techniques to characterize these compounds, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR are valuable for determining the structure and studying conformational changes. [] Researchers have investigated conformational interconversion using variable temperature NMR experiments. []* IR Spectroscopy: Useful for identifying functional groups present in the molecule. [, , ]* Mass Spectrometry (ESI-MS): Provides information about the molecular weight and fragmentation patterns. []* X-ray Crystallography: Provides detailed information about the three-dimensional structure, bond lengths, and angles. [, , , ]

A: Studies have revealed that substituents significantly influence the biological activity of these compounds:* Position 2: Substitutions at position 2 with alkyl groups (dimethyl > methyl > dihydro > phenyl) increase antagonistic activity towards serotonin-3 (5-HT3) receptors. [] Introducing a hydroxyl group at position 2 improves water solubility and prolongs the duration of action. []

Position 4: Introducing an aryl group at position 4, particularly with hydroxyl groups on the A and B rings and a para-amino group on the C ring, enhances anticancer activity. []* Position 6: Electron-withdrawing substituents at position 6 are generally preferred for potassium channel activating activity. []* Fused Ring Systems:* Fusing an additional ring to the nitrogen atom of the benzoxazine moiety can influence cardiovascular effects and interactions with imidazoline binding sites. []

ANone: This class of compounds exhibits a diverse range of biological activities, making them promising candidates for various therapeutic areas:

- Serotonin-3 (5-HT3) Receptor Antagonists: Derivatives have shown potent and long-lasting antagonistic activity against 5-HT3 receptors, suggesting potential in treating nausea and vomiting, as well as gastrointestinal disorders like irritable bowel syndrome (IBS). [, ]

- Potassium Channel Activators: Specific derivatives demonstrate strong potassium channel activation, leading to potential as antihypertensive agents. [, , ]

- Anticancer Agents: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown moderate to good potency against various cancer cell lines, indicating promise for anticancer drug development. []

- Anti-Prion Activity: Certain derivatives, particularly those with a 5,7,8-trimethyl substitution pattern and aryl groups at position 2, have demonstrated the ability to inhibit the formation of the abnormal prion protein (PrPSc) in cellular models of prion disease. This suggests potential as therapeutic agents for these currently incurable neurodegenerative disorders. []

ANone: Numerous synthetic routes have been developed, highlighting the versatility of this class of compounds:

- Palladium-Catalyzed Reactions: Palladium catalysts enable various reactions, including heteroannulation for constructing the benzoxazine core with high regio- and stereoselectivity. [] Researchers have also explored palladium-catalyzed aminohydroxylation of 1,3-dienes for enantioselective synthesis. []

- Copper-Catalyzed Reactions: Copper catalysts are effective in domino ring-opening and Goldberg coupling cyclization reactions, providing efficient access to the target compounds. []

- Phase Transfer Catalysis: This technique facilitates reactions like the ring opening of glycidols or epoxides, followed by cyclization, offering high-yielding and environmentally friendly pathways. [, , , ]

- Solid-Liquid Phase Transfer Catalysis (SL-PTC): Similar to phase transfer catalysis, SL-PTC offers a straightforward method for synthesizing 2-substituted derivatives. [, ]

- Reductive Cyclization: Triethyl phosphite-mediated domino reactions with ω-nitroalkenes allow for the one-pot synthesis of saturated benzoxazines. Microwave irradiation can further enhance efficiency. []

- Intramolecular Gold-Catalyzed Hydroalkoxylation: This method offers an alternative route to 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazines starting from 2-alkynyl-substituted phenols. []

ANone: While specific stability data for all derivatives is limited within these research papers, the presence of various functional groups suggests potential for degradation pathways like oxidation or hydrolysis. Formulation strategies to enhance stability, solubility, or bioavailability might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)

![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)

![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)